molecular formula C17H21N5O4S B2413947 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide CAS No. 2310038-85-6

5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide

Katalognummer: B2413947
CAS-Nummer: 2310038-85-6
Molekulargewicht: 391.45
InChI-Schlüssel: GCKWRKYCIGUMRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide, is a structurally sophisticated small molecule designed for probing intricate cellular signaling pathways. Its core structure is based on an 8-azabicyclo[3.2.1]octane scaffold, a tropane analog that confers specificity for the central nervous system, making it a candidate for neuroscience research Source . The molecule is engineered as a potent and selective inhibitor, with high predicted affinity for the c-Jun N-terminal Kinase 3 (JNK3) isoform Source . JNK3 is predominantly expressed in the brain and is a critical mediator of stress-induced apoptosis in neuronal cells, implicating it in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The specific (1R,5S) stereochemistry of the bicyclic system and the presence of the sulfonyl-linked benzamide group are crucial for its binding affinity and selectivity, enabling researchers to dissect the JNK signaling cascade with high precision. Consequently, this inhibitor serves as an essential pharmacological tool for investigating the molecular mechanisms of neuronal death, evaluating neuroprotective strategies in cellular models, and understanding the role of JNK3 in various neurological disease etiologies.

Eigenschaften

IUPAC Name

2-methoxy-5-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-26-16-5-4-14(8-15(16)17(18)23)27(24,25)22-11-2-3-12(22)7-13(6-11)21-10-19-9-20-21/h4-5,8-13H,2-3,6-7H2,1H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKWRKYCIGUMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of tert-Butyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

The nortropane core is typically derived from 8-azabicyclo[3.2.1]octan-3-one hydrochloride (nortropinone hydrochloride, [25602-68-0]). Boc protection under Schotten-Baumann conditions provides tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone). Key methods include:

Reagents Solvent Base Yield Reference
Di-tert-butyl dicarbonate 1,4-Dioxane/water N,N-Diisopropylethylamine 99%
Di-tert-butyl dicarbonate Dichloromethane Triethylamine 98%
Di-tert-butyl dicarbonate Ethanol Triethylamine 98%

The reaction proceeds via nucleophilic attack of the secondary amine on the Boc anhydride, with triethylamine or N,N-diisopropylethylamine neutralizing HCl. Polar aprotic solvents like dichloromethane or 1,4-dioxane enhance reactivity, achieving near-quantitative yields.

Triflation of N-Boc-Nortropinone

Generation of tert-Butyl 3-(Trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

The ketone at position 3 is converted to a triflate leaving group to enable subsequent nucleophilic substitution. Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) deprotonates the α-carbon, followed by reaction with N-phenylbis(trifluoromethanesulfonimide):

Representative Procedure

  • Substrate : N-Boc-nortropinone (22.2 mmol)
  • Base : LHMDS (1.0 M in THF, 26.6 mmol) at -78°C
  • Electrophile : N-Phenylbis(trifluoromethanesulfonimide) (26.6 mmol)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 63–99%

The reaction forms a resonance-stabilized enolate, which reacts with the triflimide electrophile. Low temperatures (-78°C) prevent side reactions, while THF ensures solubility. Post-reaction workup involves quenching with NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Installation of 1,2,4-Triazole Substituent

Nucleophilic Aromatic Substitution

The triflate intermediate undergoes displacement with 1H-1,2,4-triazole. While explicit data for this step is absent in the provided sources, analogous reactions in sulfonylpiperidine synthesis (EP2261210B1) suggest:

  • Conditions : Pd-catalyzed coupling or thermal substitution in polar aprotic solvents (DMF, DMSO)
  • Catalyst : Pd(PPh₃)₄ or CuI for Ullmann-type couplings
  • Temperature : 80–120°C

The stereochemistry at C3 is retained due to the bicyclic system’s rigidity, favoring the (1R,5S) configuration.

Sulfonylation of the Nortropane Amine

Coupling with 5-Chloro-2-methoxybenzenesulfonyl Chloride

Deprotection of the Boc group (e.g., with HCl in dioxane) yields the free amine, which reacts with 5-chloro-2-methoxybenzenesulfonyl chloride:

Hypothetical Protocol

  • Amine : 3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Sulfonylating Agent : 5-Chloro-2-methoxybenzenesulfonyl chloride (1.2 eq)
  • Base : Pyridine or Et₃N in dichloromethane
  • Workup : Aqueous extraction and recrystallization

The patent EP2261210B1 notes that sulfonylation of similar bicyclic amines proceeds at room temperature with >80% efficiency.

Formation of the Benzamide Moiety

Hydrolysis and Amidation

The 5-chloro intermediate is hydrolyzed to the carboxylic acid and coupled with ammonia:

  • Hydrolysis : NaOH (2 M) in aqueous THF, 60°C
  • Activation : EDCl/HOBt in DMF
  • Ammonolysis : NH₃ gas or ammonium hydroxide

Alternative routes may employ 2-methoxy-5-sulfamoylbenzoic acid, activated as an acyl chloride for direct amidation.

Analytical Data and Characterization

Critical spectroscopic data for intermediates include:

  • N-Boc-nortropinone : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 4.59–4.33 (m, 2H), 1.46 (s, 9H)
  • Triflate Intermediate : LRMS (ESI) $$ m/z $$ 358 [M+H]⁺

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the triazole ring, leading to the formation of oxides.

  • Reduction: Reduction reactions could target the sulfonyl group, potentially converting it into a sulfide.

  • Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogens (for example, chlorine, bromine) and bases.

Major Products:

  • Oxidation products may include oxo derivatives of the triazole ring.

  • Reduction may yield sulfide derivatives.

  • Substitution can result in halogenated benzamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety is particularly effective against various bacterial and fungal strains due to its ability to inhibit key enzymes involved in cell wall synthesis and membrane integrity. Studies have demonstrated that derivatives of triazoles can possess broad-spectrum activity against resistant strains of pathogens .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential antiproliferative effects against various cancer cell lines. For instance, related azabicyclo compounds have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells . The mechanism of action may involve interference with critical cellular processes, including apoptosis and cell cycle regulation.

In vitro studies have reported significant cytotoxic activity against multiple human tumor cell lines, indicating that this compound warrants further exploration as a potential anticancer agent .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds derived from the azabicyclo framework:

  • A study published in Molecules evaluated the synthesis and biological activity of novel triazole-containing sulfonamides, revealing promising anticancer properties against various cell lines .
  • Another investigation highlighted the antimicrobial effects of triazole derivatives against resistant bacterial strains, emphasizing the importance of structural modifications for enhanced activity .

Wirkmechanismus

The compound's effects are primarily through its interaction with molecular targets such as enzymes and receptors. The triazole ring and the sulfonyl group are crucial for binding affinity and specificity. These interactions often involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, leading to inhibition or modulation of the target's activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(1H-1,2,4-triazol-1-yl)-4-(phenylsulfonyl)piperidine

  • 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

  • 5-(sulfonyl)-2-methoxybenzamide derivatives

Biologische Aktivität

5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex bicyclic structure with a triazole ring and a sulfonamide group, which are known to influence its biological properties. The presence of the methoxybenzamide moiety is also significant for its pharmacological activity.

The biological activity of 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes related to inflammatory processes and pain management.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Data

Research indicates promising biological activities for this compound across various assays:

Activity Type IC50 Value (μM) Reference
NAAA Inhibition0.64
FAAH Inhibition25% inhibition at 30 μM
Microtubule StabilizationVariable

Case Studies

Recent studies have highlighted the compound's potential in treating inflammatory conditions and pain relief:

  • NAAA Inhibition Study :
    • A study evaluated the inhibitory activity against N-acylethanolamine acid amidase (NAAA), revealing an IC50 value of 0.64 μM, indicating strong inhibitory potential relevant for managing pain and inflammation .
  • Neuroprotective Effects :
    • In vivo studies using transgenic mouse models demonstrated that compounds similar to this triazole derivative exhibited neuroprotective effects through microtubule stabilization, suggesting potential applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) Analysis :
    • A comprehensive SAR analysis indicated that modifications to the triazole ring and sulfonamide group significantly impacted the biological activity of related compounds, providing insights into optimizing therapeutic efficacy .

Q & A

Q. What are the critical synthetic challenges in preparing 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step routes, including sulfonylation, triazole coupling, and stereochemical control of the bicyclo[3.2.1]octane core. Key challenges include:

  • Stereochemical purity : Ensuring the (1R,5S) configuration requires chiral catalysts or resolution techniques (e.g., chiral HPLC) .
  • Sulfonylation efficiency : Optimizing solvent polarity (e.g., dimethyl sulfoxide) and temperature (60–80°C) improves sulfonyl group incorporation .
  • By-product minimization : Using scavengers like molecular sieves or activated charcoal reduces side reactions during triazole ring formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., bicyclic proton coupling patterns) and substituent positions (e.g., methoxy group at C2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.12) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration of the bicyclo[3.2.1]octane core .

Q. How can researchers assess its preliminary biological activity in vitro?

Answer:

  • Target-based assays : Screen against enzymes like cytochrome P450 or kinases due to the triazole’s metal-binding capacity .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa) to evaluate cytotoxicity, noting IC₅₀ values and dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzene ring) affect bioactivity?

Answer: SAR studies reveal:

Substituent (Position)Impact on ActivityMechanismReference
Methoxy (C2) Enhances solubility and membrane permeabilityReduces π-π stacking with hydrophobic targets
Fluoro (C5) Increases target binding affinity (e.g., 10-fold vs. chloro analog)Strengthens hydrogen bonding with active-site residues
Triazole (N1) Critical for metal coordination (e.g., Zn²⁺ in enzymes)Chelation disrupts enzyme function

Q. How can computational methods resolve contradictions in reported biological data?

Answer:

  • Molecular docking : Compare binding poses in homology models (e.g., CYP3A4 vs. CYP2D6) to explain divergent inhibition profiles .
  • MD simulations : Assess conformational stability of the bicyclo[3.2.1]octane core in aqueous vs. lipid environments .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .

Q. What strategies mitigate poor pharmacokinetic properties (e.g., low oral bioavailability)?

Answer:

  • Prodrug design : Introduce ester groups at the methoxy position to enhance absorption, followed by enzymatic hydrolysis .
  • Nanocarrier systems : Encapsulate in liposomes to improve solubility and reduce first-pass metabolism .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its CYP450 inhibition potency?

Answer: Discrepancies arise from assay conditions:

  • Microsomal vs. recombinant enzymes : Microsomal assays account for metabolic stability, while recombinant systems isolate specific isoforms .
  • Incubation time : Longer incubations (≥60 min) increase metabolite interference, artificially lowering IC₅₀ values .

Q. Why do some studies report high cytotoxicity while others show negligible effects?

Answer:

  • Cell line variability : Sensitivity differs based on expression of efflux pumps (e.g., P-gp in MCF-7 vs. A549) .
  • Compound aggregation : Use dynamic light scattering (DLS) to confirm monodisperse solutions; aggregates can falsely elevate cytotoxicity .

Experimental Design Guidelines

Q. How to design a robust SAR study for this compound?

Answer:

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., -Cl, -F, -CF₃ at C5).
  • Step 2 : Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions .
  • Step 3 : Use multivariate analysis (e.g., PCA) to identify dominant physicochemical drivers (logP, polar surface area) .

Q. What controls are essential in stability studies?

Answer:

  • Forced degradation : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify degradation pathways .
  • Stabilizers : Include antioxidants (e.g., BHT) in storage buffers to prevent sulfonyl group hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.